molecular formula C20H14BrN3O4 B1227138 2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide

2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide

Cat. No.: B1227138
M. Wt: 440.2 g/mol
InChI Key: IRQSFUSXNVUVHL-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide is an anilide.

Scientific Research Applications

Antimicrobial and Hemolytic Activities

  • Synthesis and Antimicrobial Evaluation : A study by Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole, similar in structure to the compound . These derivatives exhibited antimicrobial and hemolytic activities, suggesting potential applications in developing new antimicrobial agents (Gul et al., 2017).

  • Potential Against Lung Cancer : Panchal et al. (2020) designed and synthesized derivatives of 1,3,4-oxadiazole for inhibiting Collapsin response mediator protein 1 (CRMP 1) in small lung cancer, indicating a possible role in cancer therapy (Panchal et al., 2020).

  • NMR Study of Oxadiazole Derivatives : A study by Ying-jun (2012) focused on the NMR analysis of a novel 1,3,4-oxadiazole derivative, providing insights into the molecular structure and behavior of such compounds, which could be relevant for the compound (Ying-jun, 2012).

  • Antimicrobial Agents Synthesis : Another study by Rehman et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole with potential as antimicrobial and hemolytic agents (Rehman et al., 2016).

Pharmacological Applications

  • Tumor Inhibition and Antioxidant Actions : Research by Faheem (2018) explored the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, assessing their toxicity, tumor inhibition, and antioxidant capabilities (Faheem, 2018).

  • Antibacterial Agents Synthesis : Ramalingam et al. (2019) synthesized derivatives of 1,3,4-oxadiazole as antibacterial agents, further demonstrating the compound's potential in antimicrobial applications (Ramalingam et al., 2019).

  • Synthesis and Antimicrobial Activity of Naphtho-furan Derivatives : Nagarsha et al. (2023) focused on the synthesis and antimicrobial activity of novel naphtho-furan derivatives, which include structures related to 1,3,4-oxadiazole (Nagarsha et al., 2023).

Properties

Molecular Formula

C20H14BrN3O4

Molecular Weight

440.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C20H14BrN3O4/c21-14-5-9-16(10-6-14)27-12-18(25)22-15-7-3-13(4-8-15)19-23-24-20(28-19)17-2-1-11-26-17/h1-11H,12H2,(H,22,25)

InChI Key

IRQSFUSXNVUVHL-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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